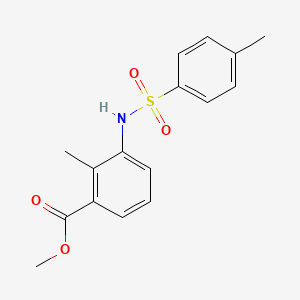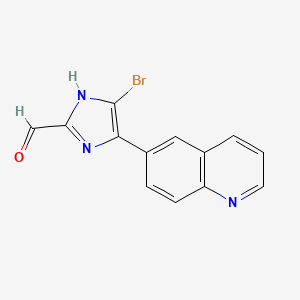
5-Bromo-4-(6-quinolyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022693 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022693 involves several steps, each requiring specific reagents and conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: For industrial-scale production, the preparation method of MFCD33022693 is adapted to ensure scalability and cost-effectiveness. The industrial production process involves the use of large reactors and automated systems to maintain consistent quality and yield. The method is designed to be simple and easy to implement, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: MFCD33022693 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022693 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products. For example, oxidation reactions may require the use of oxygen or other oxidizing agents under controlled conditions .
Major Products Formed: The major products formed from the reactions of MFCD33022693 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
MFCD33022693 has a wide range of scientific research applications, making it a valuable compound in various fields. In chemistry, it is used as a reagent for synthesizing new compounds and studying reaction mechanisms. In biology, it is employed in biochemical assays and as a probe for investigating cellular processes. In medicine, MFCD33022693 is explored for its potential therapeutic effects and as a drug candidate for treating various diseases. In industry, it is used in the development of new materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of MFCD33022693 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes. The molecular targets and pathways involved in the action of MFCD33022693 are critical for understanding its therapeutic potential and optimizing its use in various applications .
Comparison with Similar Compounds
Similar Compounds: MFCD33022693 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with analogous functional groups or similar molecular frameworks. These compounds may share certain characteristics but also exhibit unique features that distinguish them from MFCD33022693 .
Highlighting Uniqueness: The uniqueness of MFCD33022693 lies in its specific structure and the resulting properties that make it suitable for diverse applications. Compared to similar compounds, MFCD33022693 may offer advantages such as higher reactivity, better stability, or enhanced biological activity. These unique features contribute to its potential as a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H8BrN3O |
|---|---|
Molecular Weight |
302.13 g/mol |
IUPAC Name |
5-bromo-4-quinolin-6-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8BrN3O/c14-13-12(16-11(7-18)17-13)9-3-4-10-8(6-9)2-1-5-15-10/h1-7H,(H,16,17) |
InChI Key |
OSGULBJMXJVBGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=C(NC(=N3)C=O)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


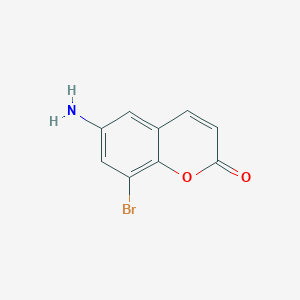
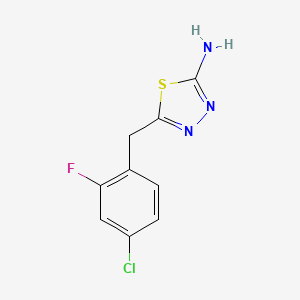

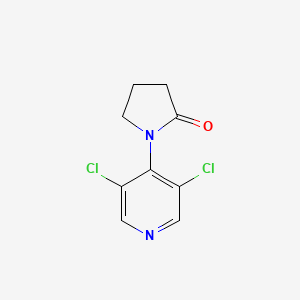
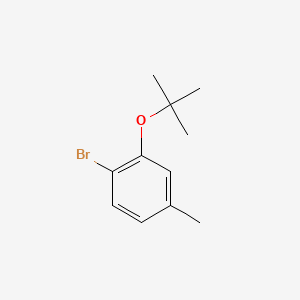
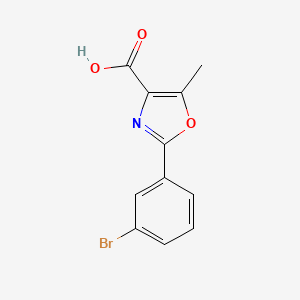
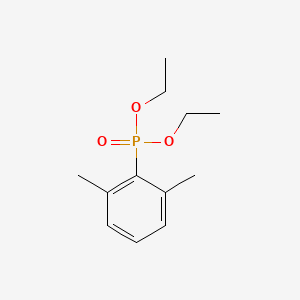
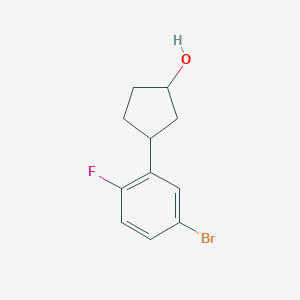
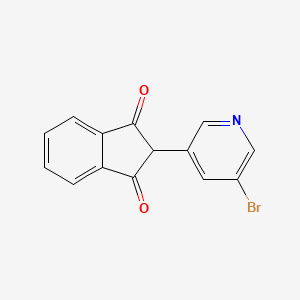


![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)
